molecular formula C13H9ClFNO2 B3378809 1-(2-((5-Chloropyridin-3-yl)oxy)-5-fluorophenyl)ethan-1-one CAS No. 1482998-95-7

1-(2-((5-Chloropyridin-3-yl)oxy)-5-fluorophenyl)ethan-1-one

Cat. No. B3378809
CAS RN: 1482998-95-7
M. Wt: 265.67
InChI Key: SDAZCOKSNOYBHF-UHFFFAOYSA-N
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Description

“1-(2-((5-Chloropyridin-3-yl)oxy)-5-fluorophenyl)ethan-1-one” is a complex organic compound. It contains a pyridine ring, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would be based on the connectivity of its atoms. It would have a central ethan-1-one (a type of ketone) group, with a 2-((5-Chloropyridin-3-yl)oxy)-5-fluorophenyl group attached to one side of the carbonyl carbon .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. The presence of the ketone could make it susceptible to reactions such as nucleophilic addition. The chloropyridinyl group might undergo reactions typical of halides or aromatic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure and the functional groups present. For example, the presence of a ketone could influence its polarity and the halogen might affect its reactivity .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. Without specific study data, it’s hard to predict the exact mechanism of action for this compound .

Future Directions

The future research directions for this compound could involve studying its synthesis, properties, and potential applications. It could be interesting to explore its interactions with biological systems or its potential use in fields like medicinal chemistry .

properties

IUPAC Name

1-[2-(5-chloropyridin-3-yl)oxy-5-fluorophenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClFNO2/c1-8(17)12-5-10(15)2-3-13(12)18-11-4-9(14)6-16-7-11/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDAZCOKSNOYBHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)F)OC2=CC(=CN=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-((5-Chloropyridin-3-yl)oxy)-5-fluorophenyl)ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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